[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate

Catalog No.
S13954516
CAS No.
M.F
C32H28N2O10
M. Wt
600.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-d...

Product Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate

IUPAC Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate

Molecular Formula

C32H28N2O10

Molecular Weight

600.6 g/mol

InChI

InChI=1S/C32H28N2O10/c1-32(44-29(38)22-16-10-5-11-17-22)25(43-28(37)21-14-8-4-9-15-21)24(19-41-27(36)20-12-6-3-7-13-20)42-30(32)34-18-23(40-2)26(35)33-31(34)39/h3-18,24-25,30H,19H2,1-2H3,(H,33,35,39)/t24-,25-,30-,32-/m1/s1

InChI Key

NTJIHUGVIKTSOW-XCOQKUFESA-N

Canonical SMILES

CC1(C(C(OC1N2C=C(C(=O)NC2=O)OC)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)OC)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

The compound [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate is a complex organic molecule characterized by its unique structural features. It belongs to the class of heterocyclic compounds and has a molecular formula of C31H26N2O8C_{31}H_{26}N_{2}O_{8} with a molecular weight of approximately 586.61 g/mol. The compound is notable for its multiple functional groups, including two benzoyloxy groups and a methoxy-2,4-dioxopyrimidinyl moiety, which contribute to its chemical reactivity and potential biological activity.

The compound's reactivity can be attributed to the presence of its functional groups. Key reactions may include:

  • Esterification: The benzoate group can undergo hydrolysis in the presence of water or alcohols, leading to the formation of corresponding acids and alcohols.
  • Nucleophilic Substitution: The methoxy group may participate in nucleophilic substitution reactions, particularly under basic conditions.
  • Reduction: The dioxopyrimidine moiety can be reduced to yield various derivatives, potentially altering biological activity.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for further modification.

The synthesis of [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate typically involves multi-step organic synthesis techniques. Possible methods include:

  • Formation of the Oxolan Ring: Starting from appropriate sugar derivatives or related precursors.
  • Benzoylation: Introducing the benzoyloxy groups through acylation reactions using benzoyl chloride or anhydride in the presence of a base.
  • Pyrimidine Integration: Incorporating the 5-methoxy-2,4-dioxopyrimidine moiety via condensation reactions.

These steps require careful optimization to achieve high yields and purity.

The potential applications of [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate include:

  • Pharmaceutical Development: As a lead compound in drug discovery for antiviral or anticancer therapies.
  • Chemical Probes: In biochemical research to study enzyme interactions or cellular processes due to its complex structure.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Potential areas of study include:

  • Protein Binding: Assessing how well the compound binds to target proteins involved in disease pathways.
  • Metabolic Stability: Evaluating how the compound is metabolized in vivo and identifying metabolic pathways.

These studies can provide insights into the pharmacokinetics and pharmacodynamics of the compound.

Similar compounds that share structural or functional characteristics with [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate include:

  • (2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran - Notable for its fluorine substitution which may enhance biological activity.
  • (2R,3R,4R)-3-(benzoyloxy)-4-hydroxy-tetrahydrofuran derivatives - These compounds often show different reactivity patterns due to hydroxyl groups.
  • (2R)-3-(benzoyloxy)-2-fluoropentanoic acid derivatives - Known for their applications in medicinal chemistry as inhibitors of various enzymes.

Unique Features

The uniqueness of [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate lies in its specific combination of functional groups and stereochemistry that may confer distinct biological properties not found in simpler analogs.

This comprehensive overview underscores the potential significance of this compound within pharmaceutical chemistry and encourages further exploration into its synthesis and biological implications.

XLogP3

4.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

600.17439509 g/mol

Monoisotopic Mass

600.17439509 g/mol

Heavy Atom Count

44

Dates

Last modified: 08-10-2024

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